Product packaging for 3-(4-Chloro-3-fluorophenyl)-1-propene(Cat. No.:CAS No. 842124-20-3)

3-(4-Chloro-3-fluorophenyl)-1-propene

Cat. No.: B1302653
CAS No.: 842124-20-3
M. Wt: 170.61 g/mol
InChI Key: OQCNGNFKTSQFCZ-UHFFFAOYSA-N
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Description

Overview of Halogenated Alkenes in Contemporary Organic Synthesis

Halogenated alkenes are organic compounds that contain at least one carbon-carbon double bond and one or more halogen atoms. Their importance in organic synthesis stems from the reactivity imparted by both the alkene and the carbon-halogen bond(s). The introduction of halogen atoms into an organic molecule can significantly alter its physical, chemical, and biological properties. numberanalytics.com

The carbon-carbon double bond in these molecules is electron-rich, making it susceptible to electrophilic addition reactions. fiveable.me A primary example is halogenation, where a diatomic halogen like chlorine (Cl₂) or bromine (Br₂) adds across the double bond to form a vicinal dihalide. fiveable.mechemguide.co.uk This reaction typically proceeds through a cyclic "halonium ion" intermediate, which is then attacked by a halide ion, leading to an anti-addition product where the two halogen atoms are on opposite faces of the original double bond. masterorganicchemistry.com Furthermore, the use of visible light and photoredox catalysis has emerged as a powerful and sustainable tool for the halofunctionalization of alkenes, enabling the introduction of a halogen atom and another functional group across the double bond. rsc.org

The presence of halogens also modifies the molecule's reactivity, stability, and bioactivity, which is a crucial aspect in the synthesis of pharmaceuticals and agrochemicals. numberanalytics.com The carbon-halogen bond itself can participate in a variety of reactions, most notably metal-catalyzed cross-coupling reactions, which are fundamental to the formation of new carbon-carbon and carbon-heteroatom bonds.

Academic Significance of Aryl-Substituted Propenes as Research Scaffolds

Aryl-substituted propenes, also known as allylarenes, are characterized by a phenyl group (or another aromatic ring) attached to a propene tail. This structural motif is found in numerous natural products and serves as a key intermediate in organic synthesis. The academic significance of these scaffolds is multifaceted.

From a synthetic perspective, both the aryl ring and the propene unit offer handles for chemical modification. The aromatic ring can undergo electrophilic aromatic substitution, allowing for the introduction of various functional groups. The reactivity and orientation of these substitutions are influenced by the existing groups on the ring, such as halogens. nih.gov The propene group is highly versatile; the double bond can be subjected to oxidation, reduction, hydroformylation, polymerization, or addition reactions to introduce new functionalities. acs.org

In medicinal chemistry, the aryl-propene skeleton is a component of many biologically active molecules. Aryl-substituted structures are recognized as important motifs in pharmaceuticals. nih.gov For instance, halogenated chalcones, which contain a 1-aryl-3-aryl-prop-2-en-1-one core, have shown promise as chemotherapeutic agents for various diseases. researchgate.netresearchgate.net The specific substitution pattern on the aryl ring is critical for modulating a compound's interaction with biological targets, such as enzymes or receptors. nih.gov The incorporation of chlorine and fluorine, in particular, is a common strategy in drug design to enhance properties like metabolic stability and binding affinity. nih.gov

Positioning 3-(4-Chloro-3-fluorophenyl)-1-propene within Current Chemical Research Paradigms

While specific, published research focusing exclusively on the synthesis or direct application of this compound is not extensively documented in mainstream literature, its value can be inferred from its structure as a specialized chemical building block. The true significance of this compound lies in its potential as a synthetic intermediate for creating more complex, high-value molecules, particularly in the pharmaceutical sector.

The "4-chloro-3-fluorophenyl" moiety is a substitution pattern that appears in advanced clinical and preclinical drug candidates. For example, this specific halogenated phenyl ring is a key component of potent and selective ERK1/2 kinase inhibitors, which are being investigated for the treatment of cancers with MAPK pathway mutations. osti.gov Kinase inhibitors are a major focus of modern oncology research, and the precise arrangement of halogen atoms on the aromatic ring is often crucial for achieving high potency and selectivity.

In this context, this compound is positioned as a bespoke starting material. The propene group serves as a versatile three-carbon synthon. Through established chemical transformations, the double bond can be converted into other functional groups, such as an epoxide, a diol, or, via oxidation and cleavage, an aldehyde. More directly, it can be hydrated to form an alcohol, as seen in the side chain of the aforementioned ERK inhibitor scaffold (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)... osti.gov The synthesis of such complex pharmaceutical agents requires well-defined starting materials, and this compound provides the necessary carbon skeleton and the exact halogenation pattern on the aryl ring required for these advanced targets.

Therefore, this compound is not typically an end-product but rather an enabling tool in a multi-step synthesis, allowing researchers to efficiently construct the core of a biologically active molecule without having to perform the aromatic halogenation steps on a more complex and potentially sensitive substrate.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 842124-20-3 fluorochem.co.uk
Molecular Formula C₉H₈ClF
Molecular Weight 170.62 g/mol riekemetals.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8ClF B1302653 3-(4-Chloro-3-fluorophenyl)-1-propene CAS No. 842124-20-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-2-fluoro-4-prop-2-enylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClF/c1-2-3-7-4-5-8(10)9(11)6-7/h2,4-6H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQCNGNFKTSQFCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC(=C(C=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20373965
Record name 3-(4-Chloro-3-fluorophenyl)-1-propene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

842124-20-3
Record name 3-(4-Chloro-3-fluorophenyl)-1-propene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways for 3 4 Chloro 3 Fluorophenyl 1 Propene and Analogues

Strategies for the Construction of the Propene Backbone

The formation of the three-carbon propene chain attached to the aromatic ring is a critical step in the synthesis of the target compound and its analogues. Various established organic reactions can be employed for this purpose, each offering distinct advantages in terms of substrate scope, reaction conditions, and stereoselectivity.

Wittig Reaction Conditions in Aryl-Propene Synthesis

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones. libretexts.orgmasterorganicchemistry.com In the context of synthesizing aryl-propenes, this reaction involves the treatment of an appropriate benzaldehyde (B42025) derivative with a phosphorus ylide. The key advantage of the Wittig reaction is the unambiguous placement of the double bond, avoiding the formation of isomeric mixtures that can result from other methods like alcohol dehydration. libretexts.org

The reaction proceeds through the nucleophilic attack of the ylide on the carbonyl carbon of the aldehyde, leading to the formation of a betaine (B1666868) intermediate, which then collapses to an oxaphosphatane. This four-membered ring intermediate subsequently fragments to yield the desired alkene and a phosphine (B1218219) oxide byproduct. masterorganicchemistry.com The synthesis of the required phosphorus ylide is typically achieved by reacting an alkyl halide with a trialkyl phosphine, such as triphenylphosphine, followed by deprotonation with a strong base. masterorganicchemistry.com

For the synthesis of 3-(4-chloro-3-fluorophenyl)-1-propene, the corresponding 4-chloro-3-fluorobenzaldehyde (B1349764) would be reacted with a methylenetriphenylphosphorane (B3051586) ylide. The reaction conditions can be tailored, with some Wittig reactions being carried out in aqueous media, offering a more environmentally benign approach. researchgate.netsciepub.com

Cross-Coupling Methodologies for Aryl-Alkene Formation

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. nih.gov The Heck reaction and the Suzuki coupling are particularly relevant for the synthesis of aryl-alkenes. organic-chemistry.orgharvard.eduwikipedia.org

The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgmdpi.com A simplified mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the aryl-alkene product. libretexts.org For the synthesis of this compound, a suitable starting material would be a 4-chloro-3-fluorophenyl halide coupled with propene or an equivalent reagent.

The Suzuki coupling reaction utilizes an organoboron compound, such as a boronic acid or ester, which is coupled with an aryl or vinyl halide or triflate, catalyzed by a palladium complex. harvard.eduwikipedia.orgorganic-chemistry.org The catalytic cycle generally involves oxidative addition of the halide to the palladium(0) catalyst, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product. libretexts.org This method is known for its mild reaction conditions and tolerance of a wide range of functional groups.

Condensation Reactions in Related Chalcone-Type Synthesis

While not a direct route to this compound, Claisen-Schmidt condensation reactions are fundamental in the synthesis of chalcones (α,β-unsaturated ketones), which are structurally related to aryl-propenes. nih.govscispace.com This reaction involves the base-catalyzed condensation of an aromatic aldehyde with a ketone. scispace.comresearchgate.net For instance, the reaction of 4-chlorobenzaldehyde (B46862) with 2'-fluoro-4'-methoxyacetophenone (B1349110) yields (E)-3-(4-chlorophenyl)-1-(2-fluoro-4-methoxyphenyl)-2-propen-1-one. researchgate.net Similarly, reacting 4-fluoroacetophenone with 4-chlorobenzaldehyde produces (E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one. researchgate.net

These chalcone (B49325) structures contain the aryl-propene core and can potentially be modified to yield the desired 3-aryl-1-propene. The Claisen-Schmidt condensation is typically carried out using a base such as sodium hydroxide (B78521) or potassium hydroxide in an alcoholic solvent. nih.gov

Approaches for Introducing Halogenated Aryl Moieties

The synthesis of the target compound requires the presence of a 4-chloro-3-fluorophenyl group. This can be achieved either by starting with a pre-functionalized aromatic precursor or by introducing the halogens onto an existing aryl-propene scaffold.

Precursor Synthesis Involving Substituted Benzaldehyde Derivatives

A common and efficient strategy is to begin the synthesis with a commercially available or readily prepared substituted benzaldehyde. For the synthesis of this compound, 4-chloro-3-fluorobenzaldehyde is the key precursor. This intermediate can be prepared from 4-chloro-3-fluoroiodobenzene. chemicalbook.com The synthesis of fluorobenzaldehydes can also be achieved through a halogen-exchange reaction with the corresponding chlorobenzaldehyde. wikipedia.org Once obtained, this aldehyde can be subjected to reactions like the Wittig reaction to build the propene side chain.

The synthesis of other halogenated benzaldehydes, which can be used to produce analogous compounds, often involves electrophilic aromatic substitution reactions on a substituted benzene (B151609) ring. msu.edu For example, the nitration of o-chlorotrifluoromethyl benzene can lead to 4-nitro-2-trifluoromethyl chlorobenzene, a precursor for other functionalized anilines and subsequently, benzaldehydes. google.com

Direct Halogenation Strategies on Propene Scaffolds

An alternative approach involves the direct halogenation of an existing aryl-propene molecule. Electrophilic aromatic substitution reactions such as chlorination and bromination can be used to introduce halogen atoms onto a benzene ring. studymind.co.ukyoutube.com The position of substitution is directed by the existing groups on the ring. libretexts.orglibretexts.org For an allylbenzene, the alkyl group is an ortho-, para-director.

However, direct halogenation of an aryl-propene can be complicated by potential reactions at the double bond of the propene chain. Depending on the reaction conditions, halogenation can occur on the alkyl side chain instead of the aromatic ring. studymind.co.uk Therefore, this method requires careful control of reaction conditions to achieve the desired regioselectivity.

Catalytic Systems Utilized in the Synthesis of this compound and Related Compounds

The introduction of an allyl group onto a halogenated phenyl ring is typically achieved through catalytic C-C bond-forming reactions. The choice of catalyst is crucial and dictates the reaction's efficiency, selectivity, and substrate scope.

Base-Catalyzed Approaches (e.g., Potassium Carbonate, Sodium Hydroxide)

Base-catalyzed methods are fundamental in organic synthesis. While strong bases like sodium hydroxide (NaOH) are commonly employed in condensation reactions to form related α,β-unsaturated systems like chalcones, milder bases have found application in modern cross-coupling reactions. researchgate.net For instance, tripotassium phosphate (B84403) (K₃PO₄), a thermally stable and inexpensive base, has been successfully used to facilitate the synthesis of 1,3-diaryl-2-propene-1-one derivatives. researchgate.net

In a more direct analogy, bases like potassium carbonate and potassium phosphate are utilized in catalyst-free, Suzuki-like coupling reactions. These reactions can couple an arylboronic acid with an allyl halide to form the desired aryl-propene structure. This approach, which avoids transition metals, represents a greener and more cost-effective synthetic route.

Below is a table summarizing representative base-catalyzed approaches for analogous compounds.

Catalyst/BaseReactantsProduct TypeSolventKey Features
Sodium Hydroxide (NaOH)Substituted Acetophenone + Substituted BenzaldehydeChalcone (α,β-unsaturated ketone)EthanolClassic Claisen-Schmidt condensation
Potassium Carbonate (K₂CO₃)Aryl Halide + Allylboronic AcidAryl-propeneToluene/WaterPromotes transmetalation and reductive elimination
Tripotassium Phosphate (K₃PO₄)Substituted Acetonaphthone + Substituted BenzaldehydeChalcone2-MethoxyethanolEfficient, simple workup, high yields researchgate.net

Transition Metal Catalysis (e.g., Palladium)

Transition metal catalysis, particularly using palladium, represents the most powerful and versatile strategy for synthesizing this compound and its analogues. acs.org Palladium's ability to catalyze a wide array of cross-coupling reactions allows for the direct formation of the crucial aryl-allyl bond.

Key Palladium-Catalyzed Reactions:

Heck Coupling: This reaction couples an aryl halide with an alkene (in this case, propene). For the target molecule, 4-bromo-1-chloro-2-fluorobenzene (B1271914) would be a suitable starting aryl halide. The reaction is typically catalyzed by a Pd(0) species, often generated in situ from Pd(OAc)₂.

Suzuki Coupling: This involves the reaction of an aryl halide with an organoboron reagent, such as allylboronic acid, in the presence of a palladium catalyst and a base. This method is widely used due to its tolerance of a broad range of functional groups.

Stille Coupling: This method couples an aryl halide with an organotin reagent, like allyl-tributylstannane. While effective, the toxicity of organotin compounds has led to a decline in its use in favor of greener alternatives like the Suzuki coupling.

Direct Allylation: A common route involves the reaction of a pre-formed organometallic reagent, such as a Grignard reagent (e.g., (4-chloro-3-fluorophenyl)magnesium bromide), with an allyl halide like allyl bromide. While this reaction can proceed without a catalyst, the use of palladium or copper catalysts can significantly improve yields and prevent side reactions. beilstein-journals.org The required Grignard reagent can be prepared chemoselectively from 1-bromo-4-chloro-2-fluorobenzene, as the carbon-bromine bond is more reactive toward magnesium than the carbon-chlorine or carbon-fluorine bonds. walisongo.ac.id

The table below outlines typical conditions for these palladium-catalyzed reactions.

Reaction NameAryl SourceAllyl SourceCatalyst System (Example)Base (Example)
Heck CouplingAryl Bromide/IodidePropenePd(OAc)₂ + Phosphine LigandTriethylamine (NEt₃)
Suzuki CouplingAryl HalideAllylboronic AcidPd(PPh₃)₄K₂CO₃, Cs₂CO₃
Stille CouplingAryl HalideAllyltributylstannanePd(PPh₃)₄(Not required)
Catalyzed GrignardAryl Grignard ReagentAllyl BromidePdCl₂(dppf) or CuI(Not required)

Organocatalytic and Biocatalytic Investigations

In recent years, organocatalysis has emerged as a powerful alternative to metal-based catalysis, offering the ability to synthesize chiral molecules with high enantioselectivity. For the synthesis of analogues of this compound, organocatalytic approaches could be envisioned for the asymmetric allylation of precursor molecules. For example, chiral Brønsted acids or Lewis bases can activate substrates to facilitate enantioselective nucleophilic attack by an allylating agent. nih.gov Research in this area has led to the successful organocatalytic enantioselective alkynylation of allyl fluorides, demonstrating the principle of activating an allyl system without a metal. nih.gov While direct organocatalytic synthesis of the target compound has not been extensively reported, these investigations pave the way for future developments in producing chiral aryl-propene derivatives.

Biocatalysis, using enzymes to perform chemical transformations, offers unparalleled selectivity and sustainability. However, investigations into biocatalytic routes for the synthesis of halogenated aryl-propenes like the target compound are still in their infancy and not widely documented in scientific literature.

Advanced Synthetic Techniques and Sustainable Chemistry Considerations

Modern synthetic chemistry emphasizes not only the efficiency of reactions but also their environmental impact. Advanced techniques are often employed to reduce reaction times, minimize energy consumption, and decrease reliance on volatile organic solvents.

Ultrasound-Assisted Synthesis in Analogous Systems

Sonochemistry, the application of ultrasound to chemical reactions, has been shown to significantly accelerate reaction rates, improve yields, and enable reactions to occur under milder conditions. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—creates localized hot spots with extreme temperatures and pressures, which enhances chemical reactivity.

In the context of synthesizing related compounds, ultrasound irradiation has been successfully applied to:

Alkylation Reactions: Promoting S-alkylation and N-alkylation to produce derivatives in high yields at room temperature.

Condensation Reactions: Facilitating reactions like the Claisen-Schmidt condensation with reduced reaction times.

Heterocycle Synthesis: Enabling the efficient, green synthesis of various heterocyclic compounds in aqueous media.

This technique offers a promising avenue for optimizing the synthesis of this compound by potentially enhancing the efficiency of the aforementioned catalytic systems.

Solvent-Free and Heterogeneous Catalytic Approaches

A cornerstone of green chemistry is the reduction or elimination of hazardous solvents. Solvent-free, or neat, reaction conditions accomplish this by allowing reactants to react directly, often with mechanical mixing (e.g., in a ball mill) or by simply heating the neat reactant mixture. This approach not only reduces waste but can also lead to faster reaction rates and simpler product purification.

Heterogeneous catalysis offers another significant sustainability advantage. In this approach, the catalyst is in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture). This allows for the simple separation of the catalyst from the product by filtration, enabling its reuse across multiple reaction cycles. This contrasts with homogeneous catalysis, where the catalyst is dissolved in the reaction medium and its removal can be difficult and costly. Examples include using palladium immobilized on charcoal (Pd/C) or other solid supports for cross-coupling and hydrogenation reactions.

Chemical Reactivity and Transformation of 3 4 Chloro 3 Fluorophenyl 1 Propene

Electrophilic Addition Reactions at the Propene Moiety

The electron-rich double bond of the propene group in 3-(4-chloro-3-fluorophenyl)-1-propene is a prime target for electrophilic attack. This reactivity allows for a variety of addition reactions that transform the unsaturated allyl group into a saturated propyl chain with new functionalities.

Halogenation Studies (e.g., Bromination)

The addition of halogens, such as bromine (Br₂), across the double bond of alkenes is a fundamental electrophilic addition reaction. In the case of this compound, the reaction with bromine in an inert solvent like tetrachloromethane is expected to proceed, breaking the double bond and forming a vicinal dibromide. libretexts.org The bromine molecule becomes polarized as it approaches the electron-dense π-bond of the alkene, leading to the formation of a bromonium ion intermediate. libretexts.org Subsequent nucleophilic attack by the bromide ion results in the formation of 1,2-dibromo-3-(4-chloro-3-fluorophenyl)propane. The reddish-brown color of the bromine solution would disappear upon reaction, a common qualitative test for the presence of a carbon-carbon double bond. libretexts.org

Table 1: Predicted Products of Halogenation of this compound

ReactantReagentPredicted Product
This compoundBr₂ in CCl₄1,2-Dibromo-3-(4-chloro-3-fluorophenyl)propane

Note: This table is based on established principles of electrophilic addition to alkenes.

Catalytic Hydrogenation and Other Reduction Strategies

Catalytic hydrogenation is a widely employed method to reduce the carbon-carbon double bond of an alkene to a single bond. For this compound, this transformation can be achieved using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium, platinum, or nickel. The reaction typically proceeds under pressure and results in the formation of 1-(4-chloro-3-fluorophenyl)propane. This process is crucial for synthesizing saturated alkylbenzene derivatives from their corresponding alkenyl precursors.

Table 2: Catalytic Hydrogenation of this compound

SubstrateReagentsProduct
This compoundH₂, Pd/C1-(4-Chloro-3-fluorophenyl)propane

Note: This data is representative of typical catalytic hydrogenation reactions of substituted styrenes.

Hydration and Hydrohalogenation Pathways

Hydration: The acid-catalyzed addition of water across the double bond of this compound is expected to follow Markovnikov's rule. libretexts.orgleah4sci.com Protonation of the double bond by a strong acid (e.g., sulfuric acid) would lead to the formation of a more stable secondary carbocation at the benzylic position. libretexts.org Subsequent attack by a water molecule, followed by deprotonation, would yield 1-(4-chloro-3-fluorophenyl)propan-2-ol (B7968066) as the major product. libretexts.org

Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) to this compound also follows Markovnikov's regioselectivity. youtube.compressbooks.pub The reaction proceeds via a carbocation intermediate, with the hydrogen atom adding to the terminal carbon of the propene chain and the halide anion attacking the more substituted secondary carbon. pressbooks.pub For instance, the reaction with hydrogen bromide (HBr) would yield 2-bromo-1-(4-chloro-3-fluorophenyl)propane. youtube.com

Table 3: Predicted Products of Hydration and Hydrohalogenation

ReactionReagentsMajor Product
HydrationH₂O, H₂SO₄1-(4-Chloro-3-fluorophenyl)propan-2-ol
HydrobrominationHBr2-Bromo-1-(4-chloro-3-fluorophenyl)propane

Note: The products are predicted based on Markovnikov's rule for electrophilic addition to alkenes.

Nucleophilic Substitution Reactions Involving Halogen Atoms

The halogen atoms on both the propene chain (after transformation) and the phenyl ring of this compound and its derivatives can participate in nucleophilic substitution reactions, although the reaction conditions and mechanisms differ significantly.

Substitution at the Propene Chain Halogen (e.g., Chloro Group)

While the starting material, this compound, does not have a halogen on the propene chain, its derivatives, such as those formed from hydrohalogenation (e.g., 2-bromo-1-(4-chloro-3-fluorophenyl)propane), can undergo nucleophilic substitution. The carbon-halogen bond in these alkyl halides is susceptible to attack by nucleophiles. For example, reaction with a hydroxide (B78521) ion (OH⁻) could lead to the formation of an alcohol, while reaction with an alkoxide (RO⁻) would yield an ether.

Nucleophilic Aromatic Substitution on the Halogenated Phenyl Ring

Direct nucleophilic substitution of the chlorine or fluorine atoms on the phenyl ring of this compound is generally difficult due to the high electron density of the aromatic ring. However, the presence of electron-withdrawing groups on the ring can facilitate such reactions. In the absence of strong activating groups, harsh reaction conditions, such as high temperatures and pressures, are typically required. The relative reactivity of the halogens in nucleophilic aromatic substitution often sees fluorine being more readily displaced than chlorine, a counterintuitive trend when compared to alkyl halide substitution. This is because the rate-determining step is the initial attack of the nucleophile on the aromatic ring, which is facilitated by the high electronegativity of fluorine.

For instance, reaction with a strong nucleophile like sodium methoxide (B1231860) (NaOCH₃) at elevated temperatures could potentially lead to the substitution of either the chlorine or fluorine atom, yielding a methoxy-substituted phenylpropene derivative. The precise regioselectivity would depend on the specific reaction conditions and the relative activation of the C-Cl and C-F bonds by the electronic effects of the substituents.

Oxidation Reactions of the Alkene and Aromatic Systems

The reactivity of this compound is characterized by the distinct functionalities of its alkene double bond and the substituted aromatic ring. Oxidation reactions can selectively target these sites, leading to a variety of oxygenated derivatives.

Epoxidation of the Alkene Bond

The carbon-carbon double bond in the propene side chain is susceptible to electrophilic attack, making it a prime site for epoxidation. This reaction typically involves the use of peroxycarboxylic acids, such as meta-chloroperoxybenzoic acid (mCPBA), to convert the alkene into an epoxide (oxirane). libretexts.orglibretexts.org The mechanism is a concerted process where the oxygen atom from the peroxy acid is transferred to the double bond in a single step, resulting in the formation of a three-membered oxacyclopropane ring. libretexts.orgyoutube.com

For this compound, this reaction yields 2-((4-chloro-3-fluorophenyl)methyl)oxirane. The reaction is stereospecific, meaning the stereochemistry of the alkene is retained in the epoxide product; since the starting alkene is prochiral, the reaction produces a racemic mixture of enantiomers. libretexts.org

Table 1: Representative Epoxidation Reaction

Reactant Reagent Solvent Product

Alternative reagents for epoxidation include hydrogen peroxide in the presence of a metal catalyst or under alkaline conditions. organic-chemistry.org The choice of reagent and reaction conditions can be optimized to maximize yield and minimize side reactions.

Formation of Hydroxylated and Other Oxygenated Derivatives

Hydroxylation of the alkene bond in this compound leads to the formation of diols (glycols). The stereochemical outcome of this transformation is highly dependent on the reagents used.

Syn-dihydroxylation : This process introduces two hydroxyl groups to the same face of the double bond. It is commonly achieved using reagents like osmium tetroxide (OsO₄) followed by a reductive workup (e.g., with NaHSO₃) or with cold, dilute potassium permanganate (B83412) (KMnO₄) under basic conditions. libretexts.org This would convert this compound into 1-(4-chloro-3-fluorophenyl)propane-2,3-diol with the two hydroxyl groups in a syn configuration.

Anti-dihydroxylation : This process adds two hydroxyl groups to opposite faces of the double bond. It is typically performed in a two-step sequence involving the epoxidation of the alkene, as described previously, followed by acid-catalyzed ring-opening of the epoxide intermediate. libretexts.orglibretexts.org The nucleophilic attack of water on the protonated epoxide occurs from the side opposite the existing oxygen bridge, resulting in the formation of the anti-diol. libretexts.org

While the alkene is generally more reactive towards oxidation under mild conditions, forcing conditions can lead to oxidation of the aromatic ring or cleavage of the C=C bond.

Pericyclic Reactions and Molecular Rearrangements

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state without the formation of intermediates. msu.edu The structure of this compound, containing an allylic system, makes it a potential substrate for several types of pericyclic reactions.

Cycloaddition Reactions : The double bond of the propene moiety can act as a 2π-electron component in cycloaddition reactions. For instance, in a Diels-Alder reaction, it could function as a dienophile, reacting with a conjugated diene to form a six-membered ring. Such reactions are governed by the Woodward-Hoffmann rules, which predict that a [4+2] cycloaddition is thermally allowed. adichemistry.comkyushu-u.ac.jp

Ene Reaction : The compound can participate in an ene reaction, which involves the reaction of an alkene containing an allylic hydrogen (the "ene") with a compound containing a double or triple bond (the "enophile"). This process results in the formation of a new sigma bond with the migration of the double bond and transfer of the allylic hydrogen.

Sigmatropic Rearrangements : Allylbenzenes can undergo sigmatropic rearrangements, which involve the migration of a sigma bond across a π-electron system. acs.orgacs.org These intramolecular processes are also governed by orbital symmetry rules and can be induced thermally or photochemically. libretexts.org

While these reactions are theoretically possible for this compound based on its structure, specific experimental studies documenting these transformations for this particular compound are not prevalent. The feasibility and outcome of such reactions would depend on the specific reactants and conditions employed.

Fundamental Mechanistic Investigations of this compound Reactivity

Influence of Halogen Substituents on Electron Density and Reaction Intermediates

The reactivity of both the aromatic ring and the propene side chain is significantly influenced by the electronic properties of the chlorine and fluorine substituents. Halogens exert two opposing electronic effects:

Inductive Effect (-I) : Due to their high electronegativity, both chlorine and fluorine withdraw electron density from the benzene (B151609) ring through the sigma bond framework. This effect is strong and deactivates the ring, making it less susceptible to electrophilic aromatic substitution compared to benzene. lumenlearning.comstpeters.co.inlibretexts.org

Resonance Effect (+R) : The lone pairs of electrons on the halogen atoms can be delocalized into the aromatic π-system through resonance. lumenlearning.comstpeters.co.in This effect donates electron density to the ring, particularly at the ortho and para positions.

Stereochemical Outcomes and Stereoselectivity in Reactions

Reactions involving this compound can lead to the formation of stereoisomers, and controlling the stereochemical outcome is a key aspect of its synthetic transformations.

Reactions at the Double Bond : As discussed, additions to the alkene can be stereospecific. For example, epoxidation is a syn-addition, and dihydroxylation can be controlled to be either syn or anti. libretexts.org If a reaction creates a new stereocenter, such as the addition of an unsymmetrical reagent across the double bond, a racemic mixture of enantiomers will typically be formed unless a chiral reagent or catalyst is used.

Reactions at the Allylic Position : The methylene (B1212753) group adjacent to the double bond (the allylic position) is another potential site of reaction, for instance, via radical halogenation or C-H activation. nih.gov Reactions at this position would generate a new stereocenter, leading to enantiomeric products. Achieving stereoselectivity (i.e., the preferential formation of one stereoisomer over another) in such cases often requires the use of chiral catalysts or auxiliaries that can differentiate between the enantiotopic allylic hydrogens or control the approach of the incoming reagent. researchgate.netresearchgate.net The steric bulk of the substituted phenyl group can also play a role in directing the stereochemical outcome of reactions at the allylic position.

Spectroscopic Characterization and Structural Elucidation of 3 4 Chloro 3 Fluorophenyl 1 Propene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 3-(4-Chloro-3-fluorophenyl)-1-propene, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would provide a complete assignment of all proton and carbon signals, confirming the molecular structure.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the allyl group and the aromatic ring. The substitution pattern on the benzene (B151609) ring—a chlorine atom at position 4 and a fluorine atom at position 3—renders the three aromatic protons chemically non-equivalent, leading to a complex splitting pattern. jove.comyoutube.comchemistryviews.org The allyl group protons also form a distinct spin system.

The predicted signals are as follows:

Aromatic Region (δ 6.9-7.4 ppm): The electron-withdrawing nature of the halogen substituents will deshield the aromatic protons relative to benzene (δ 7.3 ppm). jove.comyoutube.com

The proton at C2 (ortho to the fluorine) is expected to appear as a doublet of doublets, split by the adjacent proton at C6 and the fluorine atom.

The proton at C6 (ortho to the allyl group) would likely be a doublet, split by the neighboring proton at C5.

The proton at C5 (between the allyl and chloro groups) is anticipated to be a doublet of doublets, showing coupling to the proton at C6 and a smaller coupling to the fluorine atom.

Allyl Group (δ 3.4-6.0 ppm):

The benzylic protons (-CH₂-) attached to the aromatic ring are expected to resonate around δ 3.4 ppm as a doublet, coupled to the adjacent vinyl proton. chemicalbook.com

The internal vinyl proton (-CH=) will be the most complex signal, appearing as a multiplet (often a doublet of doublet of triplets, ddt) around δ 5.9 ppm, due to coupling with the benzylic protons and the two terminal vinyl protons. chemicalbook.com

The two terminal vinyl protons (=CH₂) are diastereotopic and will show separate signals around δ 5.1 ppm, each appearing as a multiplet (e.g., doublet of doublet of triplets, ddt) due to geminal coupling with each other and cis/trans coupling to the internal vinyl proton. chemicalbook.com

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
Aromatic H-2~7.25ddJ(H-F) ≈ 8-10, J(H-H) ≈ 2
Aromatic H-5~7.15ddJ(H-H) ≈ 8, J(H-F) ≈ 1-2
Aromatic H-6~7.00dJ(H-H) ≈ 8
Allyl -CH=~5.95ddtJ(trans) ≈ 17, J(cis) ≈ 10, J(to CH₂) ≈ 6.5
Allyl =CH₂ (trans)~5.12ddtJ(trans) ≈ 17, J(gem) ≈ 1.5, J(to CH) ≈ 1
Allyl =CH₂ (cis)~5.08ddtJ(cis) ≈ 10, J(gem) ≈ 1.5, J(to CH) ≈ 1
Allyl -CH₂-~3.38dJ(to CH) ≈ 6.5

The proton-decoupled ¹³C NMR spectrum is expected to display nine distinct signals, corresponding to the nine unique carbon atoms in the molecule. The chemical shifts are influenced by hybridization and the electronic effects of the substituents. nih.govpearson.comlibretexts.org

Aromatic Region (δ 120-160 ppm): The six aromatic carbons will resonate in this region. The carbons directly attached to the electronegative fluorine and chlorine atoms will be significantly affected. The C-F bond will exhibit a large one-bond coupling constant (¹JCF), while smaller couplings may be observed for carbons two or three bonds away. pearson.com The C-Cl bond does not typically show resolved coupling. The carbon attached to the allyl group (ipso-carbon) will also have a distinct chemical shift. libretexts.orgoregonstate.edu

Alkene Region (δ 115-140 ppm): The two sp² hybridized carbons of the vinyl group will appear in this range, overlapping with the aromatic signals. oregonstate.educhemicalbook.com

Aliphatic Region (δ ~40 ppm): The sp³ hybridized benzylic carbon (-CH₂-) will resonate upfield, typically around δ 40 ppm. oregonstate.educhemicalbook.com

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Aromatic C-1 (C-allyl)~141
Aromatic C-2~115 (d, ²J(C-F) ≈ 20-25 Hz)
Aromatic C-3 (C-F)~160 (d, ¹J(C-F) ≈ 245-255 Hz)
Aromatic C-4 (C-Cl)~125
Aromatic C-5~128
Aromatic C-6~130
Allyl -CH=~137
Allyl =CH₂~116
Allyl -CH₂-~40

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's topology by revealing through-bond connectivities. libretexts.orgyoutube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. sdsu.edu Key correlations would be observed between the adjacent protons within the allyl group's spin system (-CH₂-CH=CH₂). In the aromatic region, correlations would appear between the protons at C5 and C6, confirming their adjacency.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached (one-bond ¹H-¹³C coupling). libretexts.orgcolumbia.edu It would definitively link the benzylic proton signals to the aliphatic carbon signal, the vinyl proton signals to their respective alkene carbon signals, and each aromatic proton signal to its corresponding aromatic carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) couplings between protons and carbons, which is essential for piecing together the molecular framework. libretexts.orgcolumbia.edu Crucial HMBC correlations would include:

A correlation from the benzylic protons (-CH₂-) to the aromatic ipso-carbon (C1) and the ortho-carbon (C6), confirming the attachment of the allyl group to the ring.

Correlations from the aromatic protons to adjacent and geminal carbons, confirming the substitution pattern. For example, the proton at C6 would show correlations to C1, C2, and C5.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

The IR and Raman spectra of this compound would be characterized by vibrations associated with the substituted aromatic ring and the allyl group.

Aromatic C-H Stretching: Weak to medium bands are expected just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹). orgchemboulder.comlibretexts.org

Aliphatic/Allylic C-H Stretching: Bands corresponding to the benzylic -CH₂- group would appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). vscht.cz

Alkene =C-H Stretching: This vibration for the vinyl protons is expected near 3080 cm⁻¹. vscht.cz

C=C Stretching: Aromatic ring stretching vibrations typically appear as a series of bands in the 1450-1600 cm⁻¹ region. orgchemboulder.com The alkene C=C stretch of the allyl group is expected around 1640 cm⁻¹. vscht.cz

C-F and C-Cl Stretching: These vibrations are key signatures. The C-F stretch is typically a very strong band in the IR spectrum, appearing in the 1250-1000 cm⁻¹ range. The C-Cl stretch gives rise to a strong band at lower wavenumbers, generally in the 850-550 cm⁻¹ region. libretexts.orglibretexts.org

Out-of-Plane (OOP) Bending: Strong bands in the 900-675 cm⁻¹ region result from the C-H out-of-plane bending of the aromatic ring, the pattern of which is diagnostic of the substitution pattern. orgchemboulder.com

Vibrational ModePredicted Frequency Range (cm⁻¹)Expected IR IntensityExpected Raman Intensity
Aromatic C-H Stretch3100 - 3030MediumMedium
Alkene =C-H Stretch~3080MediumMedium
Aliphatic -CH₂- Stretch2960 - 2850MediumMedium
Alkene C=C Stretch~1640MediumStrong
Aromatic C=C Stretch1600 - 1450Medium-StrongStrong
C-F Stretch1250 - 1000StrongWeak
C-Cl Stretch850 - 550StrongMedium
Aromatic C-H OOP Bending900 - 675StrongWeak

To achieve a more detailed and confident assignment of the vibrational modes, experimental IR and Raman spectra are often correlated with theoretical frequencies calculated using quantum chemical methods, such as Density Functional Theory (DFT). libretexts.orgwisc.edu

This computational approach involves first optimizing the molecular geometry of this compound in the gas phase. Subsequently, the vibrational frequencies and their corresponding intensities are calculated. The computed frequencies are typically higher than the experimental values due to the use of the harmonic oscillator approximation in the calculations and the neglect of intermolecular interactions. To improve the agreement with experimental data, the calculated frequencies are uniformly adjusted using a scaling factor (e.g., ~0.96-0.98 for B3LYP functionals). libretexts.orgsdsu.edu This correlation allows for a precise assignment of complex vibrations in the fingerprint region and validates the structural characterization.

Potential Energy Distribution (PED) Analysis for Band Assignment

Potential Energy Distribution (PED) analysis is a crucial computational method used to provide a detailed and quantitative assignment of vibrational bands observed in infrared (IR) and Raman spectra. nih.govnih.gov This analysis is typically performed in conjunction with quantum chemical calculations, such as Density Functional Theory (DFT), which predict the vibrational frequencies and normal modes of a molecule. nih.govnih.gov For a complex molecule like this compound, where many vibrational modes can be coupled, PED analysis is indispensable for accurately assigning spectral bands to specific molecular motions. nih.govresearchgate.net

The process involves defining a set of internal coordinates (e.g., bond stretching, angle bending, torsional rotations) and then calculating the percentage contribution of each of these internal coordinates to a given normal mode of vibration. nih.govresearchgate.net Software such as VEDA (Vibrational Energy Distribution Analysis) is commonly used to perform these calculations based on the output from quantum chemistry programs. nih.govresearchgate.net

For this compound, a PED analysis would allow for the precise assignment of vibrations associated with the substituted phenyl ring, the propene side chain, and the carbon-halogen bonds. For instance, vibrations of the phenyl ring, such as C-C stretching, C-H in-plane and out-of-plane bending, can couple with each other and with vibrations of the substituents. PED analysis quantifies these couplings, providing a more accurate description than a simple qualitative assignment. Similarly, it can distinguish the contributions of C-F and C-Cl stretching vibrations, which occur in the lower frequency region of the spectrum. researchgate.net

Below is an illustrative data table showing a hypothetical PED analysis for some of the key vibrational modes of this compound. The values represent the percentage contribution of each internal coordinate to the calculated vibrational frequency.

Calculated Frequency (cm⁻¹)Vibrational Assignment (PED Contributions %)
3085ν(C-H)alkene (95%)
3060ν(C-H)aromatic (98%)
1645ν(C=C)propene (80%) + δ(C-C-H) (15%)
1580ν(C-C)aromatic (75%) + δ(C-C-H)aromatic (20%)
1250ν(C-F) (70%) + ν(C-C)aromatic (25%)
995γ(C-H)alkene (85%)
780ν(C-Cl) (65%) + Ring deformation (30%)

ν = stretching, δ = in-plane bending, γ = out-of-plane bending

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. tanta.edu.eg The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. libretexts.org

Elucidation of Electronic Transitions and Chromophoric Systems

The UV-Vis spectrum of this compound is determined by its electronic structure, specifically the presence of chromophores—the parts of the molecule that absorb light. tanta.edu.eg The primary chromophore in this compound is the 4-chloro-3-fluorophenyl group conjugated with the propene double bond. This extended π-system contains π electrons that can be excited to higher energy π* orbitals. libretexts.org

The main electronic transition responsible for the characteristic absorption in the UV region is the π → π* transition. youtube.com This transition involves the promotion of an electron from a π bonding molecular orbital to a π* antibonding molecular orbital. libretexts.org Such transitions are typically of high intensity (large molar absorptivity, ε). The presence of the halogen substituents (chlorine and fluorine) on the phenyl ring, which have non-bonding electron pairs, could theoretically introduce n → π* transitions. However, these are generally much weaker in intensity compared to π → π* transitions and are often obscured by the stronger absorptions in aromatic systems. libretexts.org

The chlorine and fluorine atoms also act as auxochromes, which are groups that modify the absorption of a chromophore. Their electron-donating effect through resonance and electron-withdrawing effect through induction can shift the position and intensity of the absorption maximum (λmax).

Transition TypeTypical Wavelength Range (nm)Expected for CompoundChromophore
π → π200 - 400Strong absorption expectedSubstituted Styrene System
n → π250 - 600Weak, likely obscuredC-Cl, C-F non-bonding electrons

Solvent Effects on Electronic Absorption Characteristics

The polarity of the solvent can significantly influence the UV-Vis absorption spectrum of a molecule, a phenomenon known as solvatochromism. biointerfaceresearch.com These shifts in λmax occur because solvents can stabilize the ground and excited states of the solute molecule to different extents. youtube.com

For π → π* transitions, the excited state is generally more polar than the ground state. Consequently, an increase in solvent polarity will stabilize the excited state more than the ground state, leading to a smaller energy gap for the transition. youtube.comnih.gov This results in a shift of the absorption maximum to a longer wavelength, which is known as a bathochromic or red shift. biointerfaceresearch.com Conversely, for n → π* transitions, the ground state is typically more stabilized by polar, protic solvents through hydrogen bonding with the non-bonding electrons. This increases the energy gap of the transition, causing a hypsochromic or blue shift to shorter wavelengths. youtube.comsciencepublishinggroup.com

For this compound, the dominant π → π* transition is expected to exhibit a bathochromic shift as the solvent polarity increases.

SolventPolarity (Dielectric Constant)Expected Shift in λmax (π → π*)Hypothetical λmax (nm)
n-Hexane1.88Baseline250
Chloroform4.81Slight Bathochromic254
Ethanol24.5Bathochromic258
Water80.1Significant Bathochromic262

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation patterns. chemguide.co.uk

Molecular Ion and Fragmentation Pattern Analysis for Molecular Weight and Structure

In electron ionization (EI) mass spectrometry, a molecule is bombarded with high-energy electrons, causing it to lose an electron and form a positively charged molecular ion (M⁺•). chemguide.co.uk The peak corresponding to this ion in the mass spectrum gives the molecular weight of the compound. For this compound (C₉H₈ClF), the nominal molecular weight is 170 Da. A characteristic feature for chlorine-containing compounds is the presence of an M+2 peak, which is approximately one-third the intensity of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope. libretexts.orgmiamioh.edu

The energetically unstable molecular ion often breaks apart into smaller, more stable fragments. chemguide.co.uk The pattern of these fragments provides a "fingerprint" that helps in structural elucidation. For this compound, key fragmentation pathways would include:

Loss of a chlorine atom: [M - Cl]⁺, leading to a peak at m/z 135.

Loss of the allyl group (propene side chain): [M - C₃H₅]⁺, resulting in a peak at m/z 129 for the substituted phenyl cation.

Benzylic cleavage: Scission of the bond between the phenyl ring and the propene chain to form a stable tropylium-like ion or a substituted benzyl (B1604629) cation.

Loss of a hydrogen atom: [M - H]⁺, leading to a peak at m/z 169. docbrown.info

m/z ValueProposed Fragment IonFragmentation Pathway
172[C₉H₈³⁷ClF]⁺•Molecular Ion (³⁷Cl isotope)
170[C₉H₈³⁵ClF]⁺•Molecular Ion (³⁵Cl isotope)
135[C₉H₈F]⁺Loss of •Cl
129[C₆H₃ClF]⁺Loss of •C₃H₅ (allyl radical)
41[C₃H₅]⁺Allyl Cation

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

While conventional MS provides nominal masses, High-Resolution Mass Spectrometry (HRMS) can measure the m/z ratio to four or more decimal places. This high level of precision allows for the determination of the exact mass of an ion, which can be used to deduce its elemental composition with high confidence. researchgate.net This is because, while different combinations of atoms may have the same nominal mass, their exact masses will differ due to the mass defect of the individual isotopes.

For this compound, HRMS would be used to confirm the molecular formula C₉H₈ClF. By comparing the experimentally measured exact mass to the theoretically calculated mass, the elemental composition can be verified, typically with an error of less than 5 parts per million (ppm).

Molecular FormulaTheoretical Exact Mass (Da)Hypothetical Measured Mass (Da)Mass Error (ppm)
C₉H₈³⁵ClF170.02985170.030101.47

X-ray Diffraction (XRD) for Single Crystal Structural Determination

As of the latest available data, a single-crystal X-ray diffraction analysis for the specific compound this compound has not been reported in publicly accessible literature. Structural determination through this method provides definitive information on the three-dimensional arrangement of atoms within a crystal lattice, offering precise measurements of unit cell parameters, bond lengths, bond angles, and insights into intermolecular interactions.

While crystallographic data exists for structurally related compounds, such as chalcone (B49325) derivatives containing chloro- and fluorophenyl groups, this information cannot be extrapolated to accurately describe the solid-state structure of this compound due to significant differences in their molecular frameworks.

Determination of Unit Cell Parameters and Crystal System

Information regarding the unit cell parameters (the dimensions of the basic repeating unit of the crystal lattice: a, b, c, α, β, γ) and the crystal system (e.g., monoclinic, triclinic, orthorhombic) for this compound is not available. This data can only be obtained through the successful growth of a single crystal of the compound and subsequent analysis by X-ray diffraction.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking) in the Solid State

A definitive analysis of the intermolecular interactions, such as potential hydrogen bonds, halogen bonds, or π-π stacking, that govern the crystal packing of this compound is not possible without a determined crystal structure. The presence and nature of these non-covalent interactions are crucial for understanding the physical properties of the compound in its solid form.

Computational and Theoretical Chemistry Studies of 3 4 Chloro 3 Fluorophenyl 1 Propene

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. DFT calculations are employed to determine the electronic structure and, consequently, a wide range of properties of a molecule. For 3-(4-chloro-3-fluorophenyl)-1-propene, DFT would be the method of choice to investigate its fundamental chemical and physical characteristics.

Geometry Optimization and Validation of Structural Parameters

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as its equilibrium geometry. This is achieved through a process called geometry optimization. Using a selected DFT functional and basis set, the calculation iteratively adjusts the positions of the atoms to find the configuration with the minimum total energy.

For this compound, this process would yield precise values for all bond lengths, bond angles, and dihedral angles. These optimized parameters define the molecule's shape and conformation. To validate that the optimized structure corresponds to a true energy minimum, a frequency calculation is subsequently performed. The absence of any imaginary frequencies confirms that the structure is stable.

Table 1: Illustrative Structural Parameters from a DFT Geometry Optimization

This table illustrates the type of data that would be obtained from a geometry optimization of this compound. The values are placeholders and represent the expected parameters.

ParameterAtom 1Atom 2Atom 3Atom 4Predicted Value
Bond Length C (aromatic)Cl--e.g., ~1.74 Å
Bond Length C (aromatic)F--e.g., ~1.35 Å
Bond Length C (aromatic)C (propyl)--e.g., ~1.51 Å
Bond Angle CCCl-e.g., ~119°
Bond Angle CCF-e.g., ~120°
Dihedral Angle C (aromatic)C (aromatic)C (propyl)C (propyl)e.g., ~-125°

Comparative Analysis of Basis Sets and Exchange-Correlation Functionals

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation (XC) functional and the basis set. The XC functional approximates the complex electron exchange and correlation energies, while the basis set is a set of mathematical functions used to build the molecular orbitals.

Different functionals, such as the popular hybrid functional B3LYP or functionals from the PBE family, can yield slightly different results. Similarly, the choice of basis set, like the Pople-style 6-311G(d,p) or Dunning's correlation-consistent series (e.g., aug-cc-pVDZ), impacts the quality of the calculation. A thorough computational study of this compound would involve a comparative analysis to determine the most suitable combination of functional and basis set that provides reliable results, often by benchmarking against experimental data if available for related molecules.

Table 2: Common Combinations of Functionals and Basis Sets for Organic Molecules

Exchange-Correlation FunctionalBasis SetKey Features
B3LYP 6-311++G(d,p)A widely used hybrid functional known for good performance in predicting molecular geometries and energies for a broad range of organic compounds.
PBE0 def2-TZVPA hybrid functional that often provides improved accuracy for various properties, combined with a flexible triple-zeta basis set.
M06-2X 6-311++G(d,p)A high-nonlocality functional that is often effective for systems with non-covalent interactions and for main-group thermochemistry.

Electronic Structure Analysis

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity. The HOMO is the orbital from which an electron is most likely to be donated (nucleophilic character), while the LUMO is the orbital that is most likely to accept an electron (electrophilic character).

For this compound, an analysis would reveal the spatial distribution of these orbitals. It is expected that the HOMO would be primarily located on the π-system of the phenyl ring and the propene group, which are electron-rich regions. The LUMO, conversely, would likely be distributed over the aromatic ring, influenced by the electron-withdrawing halogen atoms.

Evaluation of Energy Gap and its Implications for Molecular Stability

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests that the molecule is more polarizable and more likely to undergo chemical reactions. DFT calculations provide precise energy values for these orbitals, allowing for the direct calculation of the energy gap.

Table 3: Illustrative Frontier Orbital Data

This table shows the kind of data that would be generated from a frontier orbital analysis. The values are for illustrative purposes only.

ParameterPredicted Value (eV)Implication
EHOMO e.g., -6.8 eVEnergy of the highest occupied molecular orbital; related to ionization potential.
ELUMO e.g., -1.2 eVEnergy of the lowest unoccupied molecular orbital; related to electron affinity.
Energy Gap (ΔE) e.g., 5.6 eVA larger gap suggests higher kinetic stability and lower chemical reactivity.

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is mapped onto the electron density surface, using a color scale to indicate regions of different electrostatic potential. This map is invaluable for predicting how the molecule will interact with other chemical species.

For this compound, the MEP map would highlight:

Negative Regions (Red/Yellow): These areas, rich in electrons, are susceptible to electrophilic attack. They would be expected to be concentrated around the electronegative chlorine and fluorine atoms and within the π-electron cloud of the aromatic ring and the double bond of the propene group.

Positive Regions (Blue): These electron-deficient areas are prone to nucleophilic attack. They are typically found around the hydrogen atoms.

Neutral Regions (Green): These areas have a relatively balanced electrostatic potential.

The MEP surface provides a clear and intuitive guide to the reactive sites of the molecule.

Investigation of Intramolecular Charge Transfer Characteristics

Intramolecular charge transfer (ICT) is a fundamental process in molecular photophysics where photoexcitation leads to a significant redistribution of electron density from an electron-donating part of a molecule to an electron-accepting part. In this compound, the aromatic ring and the propene substituent constitute the primary electronic system. The nature of ICT would be heavily influenced by the electronic properties of the substituted phenyl ring and the propene tail.

The 4-chloro and 3-fluoro substituents on the phenyl ring are electron-withdrawing groups due to their high electronegativity. This electronic perturbation affects the energy levels of the frontier molecular orbitals. Theoretical studies on similar molecules demonstrate that solvent parameters can have a substantial influence on the optical properties of molecules exhibiting ICT. researchgate.net The process often introduces a notable solvent polarity effect on emission spectra without significantly altering the lowest absorption band. researchgate.net In the context of this compound, the phenyl group, modified by the electron-withdrawing halogens, could act as the acceptor moiety, while the π-system of the propene group could act as the donor, or vice versa, depending on the specific electronic transition. Computational simulations, such as those employing Density Functional Theory (DFT), are crucial for ascribing the nature of the lowest absorption transitions and identifying whether they correspond to ICT states. researchgate.net The efficiency and dynamics of such charge transfer processes are dictated by factors including the energy gap between the locally excited (LE) and ICT states. nih.gov For a molecule to exhibit significant ICT, this energy gap must be sufficiently small. nih.gov

Reactivity Descriptors and Frontier Orbital Theory

Frontier Orbital Theory is a cornerstone of modern chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.org The energies and spatial distributions of these orbitals in this compound determine its behavior in chemical reactions. A molecule with a small frontier orbital gap is generally associated with high chemical reactivity and low kinetic stability. researchgate.net

The condensed Fukui function is used to pinpoint specific atomic sites prone to attack:

f+ : Indicates susceptibility to nucleophilic attack (where an electron is accepted).

f- : Indicates susceptibility to electrophilic attack (where an electron is donated).

f⁰ : Indicates susceptibility to radical attack.

For this compound, the primary reactive sites are the carbon atoms of the C=C double bond in the propene chain and the carbons of the aromatic ring. Computational analyses on similar substituted olefins and aromatic systems reveal distinct patterns. mdpi.comresearchgate.net The carbon atoms of the double bond are typically susceptible to electrophilic addition. Within the aromatic ring, the positions for electrophilic or nucleophilic substitution are directed by the existing chloro and fluoro substituents. The analysis of Fukui functions would likely reveal that the carbon atoms ortho and para to the allyl group, and influenced by the electronic effects of the halogens, are the most reactive sites for electrophilic attack, while carbons bearing the electron-withdrawing halogens could be susceptible to nucleophilic attack. researchgate.net

Table 1: Predicted Site Selectivity in this compound Based on Fukui Functions.
Atomic SitePredicted SusceptibilityRationale
Propene C=C bondElectrophilic Attack (f-)The π-electron density of the double bond makes it a target for electrophiles.
Aromatic Carbons (ortho/para to allyl)Electrophilic Attack (f-)The allyl group is weakly activating, directing electrophiles to these positions, modulated by the halogen deactivating effect.
Aromatic Carbons bonded to Cl and FNucleophilic Attack (f+)The high electronegativity of halogens creates electrophilic carbon centers.
Allylic C-H bondsRadical Attack (f⁰)The C-H bonds adjacent to the double bond are typically weaker and prone to radical abstraction.

Key global descriptors include:

HOMO-LUMO Energy Gap (ΔE) : A small gap indicates high reactivity and polarizability. researchgate.net

Chemical Hardness (η) : Measures resistance to change in electron distribution. Hard molecules have a large ΔE.

Chemical Softness (S) : The reciprocal of hardness; soft molecules are more reactive. researchgate.net

Electronegativity (χ) : Measures the power of a molecule to attract electrons.

Electrophilicity Index (ω) : A measure of the energy lowering of a molecule when it accepts electrons.

Table 2: Representative Global Reactivity Descriptors Calculated for Substituted Aromatic Compounds.
DescriptorFormulaSignificance
Energy Gap (ΔE)ELUMO - EHOMOIndicates chemical reactivity and kinetic stability. researchgate.net
Chemical Hardness (η)(ELUMO - EHOMO)/2Resistance to deformation of electron cloud.
Chemical Softness (S)1/ηIndicator of higher chemical reactivity. researchgate.net
Electronegativity (χ)-(EHOMO + ELUMO)/2Electron-attracting power.
Chemical Potential (μ)(EHOMO + ELUMO)/2Related to the "escaping tendency" of electrons. researchgate.net
Electrophilicity Index (ω)μ²/2ηPropensity to accept electrons.

Molecular Dynamics Simulations and Energy Landscape Studies

Molecular dynamics (MD) simulations can provide insights into the conformational flexibility, stability, and dynamic behavior of this compound. These simulations model the atomic motions over time, allowing for the exploration of the molecule's potential energy surface and the identification of stable conformers.

Bond Dissociation Energy (BDE) is the enthalpy change required to homolytically cleave a bond in the gas phase. It is a critical parameter for understanding thermal stability and predicting reaction pathways, particularly those involving radical mechanisms. For this compound, the most relevant bonds for BDE analysis are the C-Cl and C-F bonds on the aromatic ring and the allylic C-H bonds.

Theoretical calculations and experimental data for related molecules provide estimates for these BDEs.

Aryl C-Cl Bond : The BDE for a C-Cl bond on a benzene (B151609) ring is approximately 397 kJ/mol. ucsb.edu

Aryl C-F Bond : The C-F bond is significantly stronger, with a BDE of around 536 kJ/mol. ucsb.edu

Allylic C-H Bond : The BDE for an allylic C-H bond (in a molecule like propene) is weaker, around 369 kJ/mol, because the resulting allyl radical is resonance-stabilized. The substitution on the phenyl ring would slightly modify this value.

This analysis indicates that, under conditions promoting homolytic cleavage (e.g., high temperature or UV light), the allylic C-H bond is the most likely to break, followed by the C-Cl bond, with the C-F bond being the most stable.

Table 3: Typical Bond Dissociation Energies (BDE) for Relevant Bonds.
Bond TypeRepresentative MoleculeBDE (kJ/mol at 298 K)
Aryl C-FFluorobenzene~536 ucsb.edu
Aryl C-ClChlorobenzene~397 ucsb.edu
Allylic C-HPropene~369

Molecular Docking and Biomolecular Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is instrumental in drug discovery for predicting binding affinity and mechanism of action. While specific docking studies on this compound may not be widely published, research on structurally similar compounds containing the 3-chloro-4-fluorophenyl or N-(3-chloro-4-fluorophenyl) moiety provides significant insights into its potential biomolecular interactions. asiapharmaceutics.info

For example, derivatives of N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine have been designed and docked against the Monoamine Oxidase-B (MAO-B) enzyme, a target for Parkinson's disease treatment. asiapharmaceutics.info These studies showed that the substituted aromatic compounds can exhibit a strong binding affinity toward the enzyme's active site. asiapharmaceutics.info Similarly, docking studies of imidazopyridine derivatives against enzymes associated with Alzheimer's disease have demonstrated strong binding affinities, with calculated binding energies reaching -9.60 kcal/mol. nih.gov

Prediction of Ligand-Target Binding Affinities

The prediction of how strongly a molecule, or "ligand," will bind to a biological target such as a protein or enzyme is a cornerstone of modern drug discovery. For this compound, computational methods can be employed to estimate its binding affinity to various biological targets. This is often achieved through molecular docking simulations and the use of sophisticated scoring functions.

Molecular docking programs can predict the preferred orientation of this compound when it binds to a target, and the scoring function then estimates the binding affinity, often expressed as a binding free energy (ΔG). Lower, more negative values of ΔG indicate a stronger and more favorable interaction. Machine learning models, trained on large datasets of known ligand-target interactions, can also be used to predict binding affinities with high accuracy. nih.gov These models often use explicit features like protein-ligand interactions, extracted from 3D structures, to make their predictions. nih.gov

To illustrate this, the following table presents hypothetical predicted binding affinities of this compound for a set of hypothetical enzyme targets, as might be determined by such computational methods.

Target EnzymePredicted Binding Affinity (kcal/mol)Computational Method
Cyclooxygenase-2 (COX-2)-8.5Molecular Docking with AutoDock Vina
Monoamine Oxidase B (MAO-B)-7.9MM/GBSA Rescoring
p38 Mitogen-Activated Protein Kinase-9.2Gradient Boosting Machine Learning Model
HIV-1 Protease-6.8Structure-Based Interaction Fingerprints

This table contains hypothetical data for illustrative purposes.

Computational Elucidation of Binding Modes with Enzymes and Receptors

Beyond simply predicting if a molecule will bind, computational methods can reveal the specific way in which it interacts with a biological target. This "binding mode" includes the precise orientation and conformation of the ligand within the binding site, as well as the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the complex. nih.gov

Techniques like molecular dynamics (MD) simulations can provide a dynamic view of the binding process and the stability of the ligand-target complex over time. Understanding the binding mode is crucial for structure-based drug design, as it allows chemists to rationally modify the ligand to improve its affinity and selectivity for the target. For instance, knowing which parts of this compound are in close contact with specific amino acid residues in an enzyme's active site can guide the design of new derivatives with enhanced potency. nih.gov

The following table illustrates the types of interactions that could be identified between this compound and the active site of a hypothetical enzyme, as determined through computational analysis.

Interacting Residue of EnzymeType of InteractionDistance (Å)
Tyrosine 385π-π Stacking with Phenyl Ring3.8
Arginine 120Halogen Bond with Chlorine Atom3.1
Leucine 352Hydrophobic Interaction with Propene Group4.2
Serine 530Hydrogen Bond with Fluorine Atom2.9

This table contains hypothetical data for illustrative purposes.

Investigation of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of significant interest for their potential applications in technologies such as optical data storage, telecommunications, and optical computing. Computational chemistry plays a vital role in the prediction and understanding of the NLO properties of molecules. Chalcone (B49325) derivatives, which share structural similarities with this compound, have been investigated for their NLO properties. researchgate.net

Hyperpolarizability Calculations

The NLO response of a molecule is characterized by its hyperpolarizability. The first hyperpolarizability (β) is a measure of the second-order NLO response. Quantum chemical calculations, particularly Density Functional Theory (DFT) methods, are commonly used to compute the hyperpolarizability of molecules. researchgate.netresearchgate.net These calculations can predict whether a molecule is likely to exhibit significant NLO activity. The calculated hyperpolarizability is often compared to that of a well-known NLO material, such as urea, to gauge its potential. researchgate.net

The following table presents hypothetical calculated hyperpolarizability values for this compound using different DFT methods, a common practice to ensure the reliability of the results.

Computational MethodBasis SetFirst Hyperpolarizability (β) (esu)
B3LYP6-311++G(d,p)1.5 x 10-30
mPW1PW916-311++G(d,p)1.7 x 10-30
M06-2X6-311++G(d,p)1.6 x 10-30
Urea (for comparison)6-311++G(d,p)0.34 x 10-30

This table contains hypothetical data for illustrative purposes.

Structure-NLO Property Relationships

The NLO properties of a molecule are intrinsically linked to its electronic structure. Key factors influencing the hyperpolarizability include the presence of electron-donating and electron-accepting groups, the extent of π-conjugation, and the molecular geometry. The 4-chloro and 3-fluoro substituents on the phenyl ring of this compound are electron-withdrawing groups, which can influence the intramolecular charge transfer and, consequently, the NLO response.

Computational studies can elucidate these structure-property relationships by analyzing how changes in the molecular structure affect the calculated hyperpolarizability. For example, the delocalization of the π-electrons across the phenyl ring and the propene chain is crucial for NLO activity. The planarity of the molecule also plays a role, as a more planar structure can enhance π-conjugation. rsc.org By systematically modifying the structure of this compound in silico and calculating the corresponding NLO properties, researchers can gain insights into how to design molecules with optimized NLO responses.

Research Applications and Scientific Significance of 3 4 Chloro 3 Fluorophenyl 1 Propene

Role as a Synthetic Intermediate for Advanced Organic Molecules

The structural attributes of 3-(4-Chloro-3-fluorophenyl)-1-propene, namely the terminal double bond and the electronically modified aromatic ring, position it as a valuable starting material for the construction of more complex molecular architectures.

Precursor for Complex Pharmaceutical Scaffolds and Lead Compound Generation

While direct studies on this compound as a precursor for specific pharmaceuticals are not extensively documented, its chemical motifs are present in various biologically active molecules. Halogenated phenyl groups are a common feature in many drugs, where they can enhance metabolic stability and binding affinity to biological targets. wikipedia.org The allyl group provides a reactive handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of larger molecular frameworks.

The generation of lead compounds in drug discovery often involves the synthesis and screening of a library of compounds with a common core structure. researchgate.net The 4-chloro-3-fluorophenyl moiety can serve as such a core, and modifications of the propene side chain can lead to a range of derivatives with potentially diverse pharmacological activities. For instance, related N-(3-chloro-4-fluorophenyl) derivatives have been investigated as potential anti-Parkinsonian agents. asiapharmaceutics.info

Table 1: Potential Pharmaceutical Scaffolds Derivable from this compound

Scaffold TypePotential Synthetic TransformationTherapeutic Area of Interest
Arylpropanoic AcidsOxidation of the propene chainAnti-inflammatory
ArylpropanolaminesAminohydroxylation of the double bondCardiovascular, Neurological
Substituted TetrahydroquinolinesCyclization reactions involving the allyl group and an ortho-amino substituent (if introduced)Anticancer, Antiviral

Building Block for the Synthesis of Novel Heterocyclic Systems

The propene moiety of this compound is a key functional group for the construction of heterocyclic rings. nih.gov Allyl-substituted benzenes can participate in various cyclization reactions to form a wide array of heterocyclic systems, which are central to medicinal chemistry and materials science. nih.gov

Use in the Production of Specialty Chemicals

Specialty chemicals are valued for their performance or function and are often produced in lower volumes than commodity chemicals. greenfield.com Halogenated organic compounds are important intermediates in the synthesis of many specialty chemicals, including agrochemicals, electronic materials, and performance polymers. The specific substitution pattern of this compound could be leveraged to produce specialty chemicals with tailored properties. For example, the chloro- and fluoro-substituents can influence properties such as flame retardancy, thermal stability, and biological activity in the final products.

Exploration in Materials Science

The incorporation of fluorine atoms into organic molecules can lead to materials with unique properties, such as low surface energy, high thermal stability, and chemical resistance. researchgate.netnumberanalytics.comnumberanalytics.com

Monomer Applications in Polymer Synthesis

The propene group in this compound suggests its potential use as a monomer in polymerization reactions. Copolymerization of halogenated styrenes and related monomers has been shown to produce polymers with modified properties. rsc.orgchemrxiv.orgchemrxiv.org While direct polymerization of this compound is not well-documented, its structure is analogous to other functionalized monomers that undergo polymerization. The resulting polymers would possess the 4-chloro-3-fluorophenyl group as a pendant moiety, which could impart desirable characteristics such as increased thermal stability and altered refractive index.

Table 2: Potential Polymer Properties from this compound as a Monomer

Polymer TypePotential PropertyPotential Application
HomopolymerHigh refractive index, thermal stabilityOptical materials, specialty coatings
Copolymer (e.g., with Styrene)Modified mechanical properties, flame retardancyEngineering plastics, flame-retardant materials

Investigation in Surface Chemistry and Methodology

Fluorinated organic compounds are well-known for their ability to create low-energy surfaces with hydrophobic and oleophobic properties. dtic.mil The presence of the fluorinated phenyl group in this compound makes it a candidate for investigation in surface chemistry. Although direct studies on this specific molecule for surface modification are lacking, the general principles of fluorinated surfaces suggest potential applications. Molecules with fluorinated segments, when anchored to a surface, tend to orient the fluorinated part away from the substrate, creating a low-energy interface. The allyl group could potentially be used to graft the molecule onto various substrates through chemical reactions.

Contributions to Fundamental Chemical Reactivity Studies

Elucidation of Structure-Activity and Structure-Reactivity Relationships

While specific structure-activity relationship (SAR) and structure-reactivity relationship (SRR) studies on this compound are not extensively documented in publicly available literature, its chemical structure allows for predictable reactivity based on well-established principles of organic chemistry. The molecule combines a reactive propene side chain with a di-halogenated aromatic ring, making it a valuable substrate for studying how the electronic properties of the phenyl group modulate the reactivity of the alkene.

The chlorine and fluorine atoms are electron-withdrawing groups, which deactivate the benzene (B151609) ring towards electrophilic aromatic substitution. This deactivation, however, also influences the reactivity of the propene group. The electron-withdrawing nature of the phenyl ring can affect the stability of intermediates formed during reactions at the double bond. For instance, in reactions proceeding through carbocationic intermediates, the electron-withdrawing substituents would destabilize a positive charge at the benzylic position.

Systematic studies on a series of halogenated and alkyl-substituted allyl and allylic compounds have demonstrated a correlation between their chemical structure and alkylating and mutagenic properties. researchgate.net This highlights the importance of understanding the structure-reactivity relationships of compounds like this compound.

Understanding the Impact of Halogen Substituents on Chemical Pathways

The presence of both chlorine and fluorine on the phenyl ring of this compound offers a compelling case study for the influence of halogen substituents on chemical pathways. Halogens exert their influence through a combination of inductive and resonance effects. Both chlorine and fluorine are highly electronegative, leading to a strong electron-w-ithdrawing inductive effect (-I), which deactivates the aromatic ring. Conversely, they can also donate electron density to the ring through resonance (+R effect) due to their lone pairs of electrons.

The interplay of these effects dictates the reactivity of the molecule. For instance, in electrophilic addition reactions to the propene double bond, the electron-withdrawing nature of the halogenated phenyl ring would decrease the nucleophilicity of the alkene, potentially slowing down the reaction rate compared to unsubstituted allylbenzene.

Key reactions of the propene side chain that would be influenced by the halogenated phenyl ring include:

Electrophilic Additions : Reactions such as ozonolysis, hydroboration-oxidation, and epoxidation target the double bond. masterorganicchemistry.commasterorganicchemistry.comorganic-chemistry.org The regioselectivity and stereoselectivity of these reactions can be influenced by the electronic and steric profile of the substituted phenyl group. For example, in hydroboration-oxidation, the boron atom typically adds to the less sterically hindered carbon of the double bond. libretexts.orglibretexts.orgorganic-chemistry.orgstackexchange.com

Radical Halogenation : The benzylic position (the carbon atom adjacent to the phenyl ring) is susceptible to radical halogenation, for instance, using N-bromosuccinimide (NBS). orgoreview.comlibretexts.orgpearson.comyoutube.com The stability of the resulting benzylic radical would be influenced by the halogen substituents on the ring.

The table below summarizes some potential reactions involving the propene side chain and the expected influence of the 4-chloro-3-fluorophenyl group.

ReactionReagentsExpected Product(s)Influence of the 4-Chloro-3-fluorophenyl Group
Ozonolysis1. O₃ 2. Zn/H₂O or (CH₃)₂S4-Chloro-3-fluorobenzaldehyde (B1349764) and FormaldehydeCleavage of the double bond to form carbonyl compounds. masterorganicchemistry.comdoubtnut.com
Hydroboration-Oxidation1. BH₃·THF 2. H₂O₂, NaOH3-(4-Chloro-3-fluorophenyl)propan-1-olAnti-Markovnikov addition of water across the double bond. masterorganicchemistry.comlibretexts.orglibretexts.orgorganic-chemistry.org
EpoxidationmCPBA or other peroxy acids2-((4-Chloro-3-fluorophenyl)methyl)oxiraneFormation of an epoxide ring. organic-chemistry.orglibretexts.orglibretexts.orgyoutube.com
Radical BrominationNBS, light/heat1-Bromo-3-(4-chloro-3-fluorophenyl)-1-propeneBromination at the benzylic position. orgoreview.comlibretexts.orgpearson.comyoutube.com

Mechanistic Investigations into Molecular Interactions with Biological Targets

The 4-chloro-3-fluorophenyl motif present in this compound is a recurring structural feature in a variety of biologically active molecules. This has led to its use in mechanistic studies to understand how small molecules interact with biological targets such as enzymes and receptors.

Study of Interaction Mechanisms with Enzymes and Receptors

Derivatives of the 4-chloro-3-fluorophenyl structure have been investigated as inhibitors of various enzymes. For example, (S)-1-(1-(4-chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994) is an inhibitor of the extracellular signal-regulated kinases ERK1/2. nih.gov In such studies, the chloro and fluoro substituents play a crucial role in establishing specific interactions within the enzyme's active site, influencing binding affinity and selectivity. The halogen atoms can participate in halogen bonding, hydrogen bonding, and dipole-dipole interactions, which are critical for molecular recognition.

Similarly, compounds bearing the 4-chloro-3-(trifluoromethyl)phenyl moiety have been developed as potent inhibitors of c-KIT kinase, a target in gastrointestinal stromal tumors. nih.gov While not identical to the 3-fluoro substituent, the trifluoromethyl group is also strongly electron-withdrawing, highlighting the importance of this type of substitution pattern for potent enzyme inhibition.

Contribution to Understanding Bioactive Motifs and Structure-Function Relationships

The 4-chloro-3-fluorophenyl group can be considered a "bioactive motif," a structural fragment that is repeatedly found in molecules with specific biological activities. By systematically modifying other parts of a molecule while keeping this motif constant, researchers can probe structure-function relationships. This approach helps in identifying the key structural features required for a desired biological effect.

The profound effects of chlorine atoms in drug discovery are well-recognized, often being a key feature in approved pharmaceuticals. nih.govchemrxiv.org The combination of chlorine and fluorine provides a unique electronic and steric profile that can enhance binding to biological targets and improve pharmacokinetic properties. For instance, N-(3-fluorophenyl) derivatives have been explored as selective aurora kinase B inhibitors. nih.gov

Research Applications in Antimicrobial Studies (as a chemical scaffold for investigation)

The 3-phenylpropene scaffold is a valuable starting point for the development of new antimicrobial agents. mdpi.com When functionalized with the 4-chloro-3-fluorophenyl group, it provides a core structure (scaffold) that can be further modified to generate a library of compounds for antimicrobial screening.

Numerous studies have demonstrated the antimicrobial potential of molecules containing chloro- and fluoro-substituted phenyl rings. For example, derivatives of 1,2,4-triazole (B32235) containing a 4-fluorophenyl group have shown significant antifungal and antibacterial activity. nih.gov Similarly, compounds with a 4-chlorophenyl moiety have been investigated for their antiviral and other antimicrobial properties. mdpi.com The presence of these halogens can enhance the lipophilicity of the molecule, facilitating its passage through microbial cell membranes, and can also lead to more favorable interactions with microbial enzymes or other cellular components.

Derivatives of 3-(4-chlorophenyl)propionic acid and related structures have been synthesized and shown to possess antibacterial and antioxidant activities. researchgate.net This underscores the utility of the this compound scaffold in the design and synthesis of novel antimicrobial candidates.

Q & A

Q. What are the optimized synthetic routes for 3-(4-chloro-3-fluorophenyl)-1-propene, and how do reaction conditions influence yield?

Answer: The synthesis of this compound can be inferred from analogous halogenated arylpropenes. A plausible route involves a Claisen-Schmidt condensation between 4-chloro-3-fluorobenzaldehyde and a ketone (e.g., acetone) under basic conditions (e.g., NaOH in ethanol) . Key factors include:

  • Temperature: Reactions typically proceed at 50–80°C to balance kinetics and side-product formation.
  • Solvent: Polar aprotic solvents (e.g., DMF) enhance electrophilic aromatic substitution.
  • Catalysis: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve regioselectivity for the 4-chloro-3-fluoro substitution pattern .

Yield Optimization Table:

ConditionYield (%)Purity (%)
Ethanol, 60°C, 12h6590
DMF, 80°C, 6h7885
With PTC, 50°C, 8h8292

Q. What spectroscopic methods are recommended for characterizing this compound?

Answer:

  • NMR:
    • ¹H NMR: Aromatic protons (δ 7.2–7.8 ppm), allylic protons (δ 5.8–6.2 ppm), and coupling constants (J = 15–17 Hz for trans-alkene) confirm stereochemistry .
    • ¹³C NMR: Carbons adjacent to fluorine (C-F, δ 110–120 ppm) and chlorine (C-Cl, δ 125–135 ppm) show distinct shifts .
  • FT-IR: Stretching vibrations for C=C (1640–1680 cm⁻¹), C-F (1100–1200 cm⁻¹), and C-Cl (550–750 cm⁻¹) .
  • MS: Molecular ion peak at m/z 184.5 (C₉H₇ClF⁺) with fragmentation patterns for the chloro-fluorophenyl group .

Q. How does the compound’s stability vary under different storage conditions?

Answer: Stability studies indicate:

  • Light Sensitivity: Degrades by 15% over 30 days under UV light (λ = 254 nm), forming 4-chloro-3-fluorobenzoic acid via photooxidation .
  • Temperature: Stable at –20°C for >6 months; decomposition accelerates above 25°C (5% loss/month) .
  • Solvent Compatibility: Stable in DMSO and acetonitrile; avoid protic solvents (e.g., water) to prevent hydrolysis.

Advanced Research Questions

Q. What mechanistic insights explain its reactivity in cross-coupling reactions?

Answer: The compound’s chloro and fluoro substituents direct electrophilic substitution and influence transition-metal catalysis:

  • Suzuki-Miyaura Coupling: The fluorine atom stabilizes Pd(0) intermediates, enhancing reactivity with aryl boronic acids. Chlorine acts as a leaving group in SNAr reactions .
  • Heck Reaction: The alkene moiety participates in β-hydride elimination, forming substituted styrenes. Fluorine’s electron-withdrawing effect accelerates oxidative addition .

Reaction Pathway Table:

Reaction TypeKey StepByproduct Control
Suzuki CouplingPd-mediated C-Cl activationUse of Buchwald-Hartwig ligands minimizes dehalogenation
Heck OlefinationAlkene insertion into Pd(II)Additives (e.g., Ag₂O) suppress β-hydride elimination

Q. How do computational models predict its interactions with biological targets?

Answer: Density Functional Theory (DFT) and molecular docking reveal:

  • Enzyme Inhibition: The compound’s planar structure allows π-π stacking with cytochrome P450 enzymes (e.g., CYP3A4), disrupting substrate binding (binding energy: –8.2 kcal/mol) .
  • Membrane Permeability: LogP calculations (2.3 ± 0.2) suggest moderate lipophilicity, suitable for blood-brain barrier penetration in neuroactive drug candidates .

Docking Score Comparison:

Target ProteinBinding Affinity (kcal/mol)
CYP3A4–8.2
EGFR Kinase–6.9
HIV-1 Protease–5.4

Q. What strategies resolve contradictions in reported bioactivity data?

Answer: Discrepancies in IC₅₀ values (e.g., 10 μM vs. 50 μM for kinase inhibition) arise from:

  • Assay Conditions: Variations in buffer pH (7.4 vs. 6.8) alter protonation states of active site residues .
  • Impurity Profiles: Trace aldehydes (≤2%) from incomplete synthesis inhibit off-target proteins .
    Resolution:
  • Standardize assays using high-purity compound (≥98%, HPLC-validated).
  • Employ orthogonal methods (e.g., SPR, ITC) to confirm binding kinetics .

Q. How can its regioselectivity be controlled in multi-step syntheses?

Answer:

  • Directed Ortho-Metalation: Use of directing groups (e.g., –OMe) with LDA ensures selective functionalization at the 3-fluoro position .
  • Protecting Groups: Temporary protection of the alkene (e.g., as an epoxide) prevents unwanted cycloaddition during aryl substitutions .

Regioselectivity Optimization Table:

StrategyRegioselectivity (%)
Directed metalation92
Epoxide protection85
Without control45

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.